3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide
Description
Properties
IUPAC Name |
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2F3N3O/c1-10(2,5-12)9(20)19-18-8-7(13)3-6(4-17-8)11(14,15)16/h3-4H,5H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVVOSNETMMSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif are widely used in the agrochemical and pharmaceutical industries. They are known to protect crops from pests and have applications in human and veterinary medicine.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biological Activity
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of hydrazides, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C₈H₆Cl₂F₃N₃O
- Molecular Weight : 288.05 g/mol
- CAS Number : 1383468-73-2
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological systems, including its potential as an antimicrobial agent and its effects on enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds containing chlorinated pyridine derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against microbial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | E. coli | 32 µg/mL | |
| This compound | S. aureus | 16 µg/mL | |
| Fluopicolide | Various fungi | 8 µg/mL |
Enzyme Inhibition
Hydrazides have been studied for their ability to inhibit various enzymes, particularly those involved in metabolic pathways. The specific mechanism by which this compound inhibits enzymes remains under investigation. However, preliminary studies suggest that it may act as a competitive inhibitor for certain hydrolases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of the compound against Gram-positive and Gram-negative bacteria demonstrated promising results. The compound showed a lower MIC against S. aureus compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent. -
Enzyme Interaction Studies :
In vitro studies evaluating the interaction of this hydrazide with acetylcholinesterase revealed that it could significantly reduce enzyme activity, indicating potential applications in neuropharmacology.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide may have potential as therapeutic agents due to their ability to interact with biological targets involved in critical pathways:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit angiogenesis, a crucial process in tumor growth. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer drugs .
- Antimicrobial Properties : The compound has been hypothesized to exhibit antimicrobial activity against several bacterial strains. This property could be beneficial for developing new antibiotics or treatments for infections .
Agricultural Applications
The compound also belongs to a class of nematicides designed to combat plant-parasitic nematodes (PPNs). Although specific mechanisms are not fully elucidated, it is believed that such compounds may inhibit enzymes involved in lipid mobilization or disrupt nematode metabolism:
- Nematicidal Activity : The potential use of this compound in agriculture could help manage nematode infestations, which are detrimental to crop yields. Research into similar hydrazides has shown promising results in controlling nematode populations, suggesting that this compound may share similar efficacy.
Case Study 1: Anticancer Evaluation
A study synthesized various hydrazides based on the trifluoromethylpyridine scaffold, including this compound. The synthesized compounds were evaluated for cytotoxicity against different cancer cell lines, revealing some derivatives with IC50 values in the micromolar range, showcasing significant anticancer activity.
Case Study 2: Antimicrobial Testing
In another study focusing on the antimicrobial properties of pyridine derivatives, compounds structurally related to this compound demonstrated substantial inhibitory effects against several pathogenic bacteria. This suggests that further exploration into this compound could yield new antimicrobial agents.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 320422-72-8
- Molecular Formula : C₁₁H₁₂Cl₂F₃N₃O
- Molecular Weight : 330.13 g/mol
- Structure : Features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked to a 2,2-dimethylpropanehydrazide group .
Applications :
This compound is a high-purity active pharmaceutical intermediate (API) critical for synthesizing specialized pharmaceuticals. Manufactured under ISO-certified conditions, it meets stringent quality standards for research and industrial use .
Structural and Functional Group Analysis
| Compound Name | CAS No. | Key Functional Groups | Primary Applications |
|---|---|---|---|
| 3-Chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide | 320422-72-8 | Hydrazide, pyridine, trifluoromethyl | Pharmaceutical intermediates |
| Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) | 658066-35-4 | Benzamide, pyridine, trifluoromethyl | Agricultural fungicide |
| 3-Chloro-N-phenyl-phthalimide | Not specified | Phthalimide, chloro-substituted aromatic | Polymer synthesis (polyimides) |
| N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide | Not specified | Sulfonohydrazide, pyridine, propynyl | Research (potential agrochemicals) |
| M40 ([3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid) | Not specified | Carboxylic acid, pyridine | Metabolite of Fluopyram |
Research Findings and Data
Metabolic and Environmental Behavior :
- Fluopyram : Degrades into M40 and olefin isomers, which are less toxic but persistent in soil. Residues in food crops are regulated under FAO/WHO guidelines (e.g., maximum residue limits for tomatoes: 0.5–1.0 mg/kg) .
Toxicity Profiles :
| Compound | Acute Toxicity (LD₅₀, Rat Oral) | Chronic Effects |
|---|---|---|
| Target Compound | 300–500 mg/kg (estimated) | Not reported; suspected carcinogenicity |
| Fluopyram | >2,000 mg/kg | Thyroid carcinogenicity in rodents |
| 3-Chloro-N-phenyl-phthalimide | Not available | Low mammalian toxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Hydrazide formation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 2,2-dimethylpropanehydrazide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH) .
- Chlorination : Using POCl₃ or SOCl₂ to introduce chloro substituents on the pyridine ring.
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane.
- Critical Parameters : Reaction temperature (room temperature to 80°C), anhydrous conditions, and stoichiometric control of reagents to minimize byproducts.
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazide linkage and pyridine substitution patterns .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of N-H stretches (3100–3300 cm⁻¹) and C=O bonds (1650–1700 cm⁻¹) .
- Functional Assays : Preliminary bioactivity screening via microbial growth inhibition assays (e.g., against E. coli or S. aureus) .
Q. What functional groups dictate its reactivity?
- Key Groups :
- Hydrazide (-NH-NH-CO-) : Participates in condensation reactions (e.g., with carbonyl compounds) .
- Chloro and Trifluoromethyl Substituents : Enhance electrophilicity for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Reactivity Example : The trifluoromethyl group stabilizes the pyridine ring against oxidation, while the chloro group facilitates SNAr reactions .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and sustainability?
- Green Chemistry Approaches :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalysis : Use Pd/C or CuI nanoparticles for coupling reactions, improving atom economy .
- Case Study : A 45% yield increase was achieved using microwave-assisted synthesis (120°C, 20 min) compared to conventional heating .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Root Causes :
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times .
- Structural Analogs : Bioactivity may vary with substituent positioning (e.g., 3-chloro vs. 5-chloro isomers) .
- Resolution Strategy :
- Enzyme Kinetics : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using fluorometric assays .
- Structural Analysis : Compare X-ray crystallography data of ligand-enzyme complexes to identify binding discrepancies .
Q. What computational methods predict its interaction with biological targets?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinase domains) .
- QSAR Modeling : Correlate substituent electronegativity (Cl, CF₃) with antifungal activity using Hammett constants .
Q. How to address contradictions in spectral data during characterization?
- Common Issues :
- Overlapping Peaks : Use 2D NMR (HSQC, HMBC) to resolve ambiguous proton-carbon correlations .
- Hydrate Formation : TGA/DSC analysis to detect water content affecting melting points .
- Case Example : A ¹H NMR signal at δ 8.2 ppm was misassigned to pyridine-H but corrected to hydrazide-NH via deuterium exchange .
Q. What are its environmental fate and ecotoxicological implications?
- Degradation Pathways :
- Hydrolysis : Half-life in water (pH 7, 25°C): ~14 days, forming non-toxic carboxylic acids .
- Photolysis : UV exposure degrades the trifluoromethyl group into fluoride ions .
- Ecotoxicology :
- Aquatic Toxicity : LC₅₀ for Daphnia magna: 2.3 mg/L, indicating moderate toxicity .
- Soil Adsorption : High log Kₒc (3.8) suggests strong binding to organic matter, reducing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
